molecular formula C20H20N2O4 B387049 2-Methylpropyl 4-[(1,3-dioxoisoindol-2-yl)methylamino]benzoate

2-Methylpropyl 4-[(1,3-dioxoisoindol-2-yl)methylamino]benzoate

Cat. No.: B387049
M. Wt: 352.4g/mol
InChI Key: ZZPZWKPPYLTCBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylpropyl 4-[(1,3-dioxoisoindol-2-yl)methylamino]benzoate is a complex organic compound that features a benzoate ester linked to an isoindoline-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 4-[(1,3-dioxoisoindol-2-yl)methylamino]benzoate typically involves multiple steps. One common route starts with the esterification of anthranilic acid to produce methyl anthranilate. This intermediate is then coupled with phthalic anhydride to form a phthaloyl-protected amino acid. The final step involves the reaction of this intermediate with 2-methylpropylamine under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 4-[(1,3-dioxoisoindol-2-yl)methylamino]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the isoindoline-1,3-dione moiety to more reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoate ester and isoindoline-1,3-dione sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-Methylpropyl 4-[(1,3-dioxoisoindol-2-yl)methylamino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methylpropyl 4-[(1,3-dioxoisoindol-2-yl)methylamino]benzoate involves its interaction with specific molecular targets. The compound’s isoindoline-1,3-dione moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
  • N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide
  • N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

Uniqueness

2-Methylpropyl 4-[(1,3-dioxoisoindol-2-yl)methylamino]benzoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzoate ester and isoindoline-1,3-dione moiety sets it apart from other similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4g/mol

IUPAC Name

2-methylpropyl 4-[(1,3-dioxoisoindol-2-yl)methylamino]benzoate

InChI

InChI=1S/C20H20N2O4/c1-13(2)11-26-20(25)14-7-9-15(10-8-14)21-12-22-18(23)16-5-3-4-6-17(16)19(22)24/h3-10,13,21H,11-12H2,1-2H3

InChI Key

ZZPZWKPPYLTCBC-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)C1=CC=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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